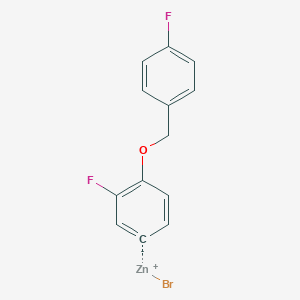
4-(4'-FluorobenZyloxy)-3-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(4’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution of the organozinc compound in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product. The compound is then packaged in appropriate containers to maintain its stability and reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used as a solvent due to its ability to stabilize the organozinc compound.
Reaction conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.
Major Products Formed
The major products formed from reactions involving 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide has several scientific research applications, including:
Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the development of pharmaceutical compounds.
Material science: Utilized in the synthesis of materials with specific properties, such as polymers and nanomaterials.
Chemical biology: Applied in the study of biological systems and the development of bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in chemical reactions. The organozinc compound donates its electron-rich zinc-carbon bond to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center.
4-Fluorobenzylmagnesium chloride: A related Grignard reagent used in similar types of reactions.
Uniqueness
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide is unique due to its specific reactivity profile and the presence of both fluorine and benzyloxy substituents, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-[(4-fluorophenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FFADNUWZMZIJGP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=[C-]1)F)OCC2=CC=C(C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





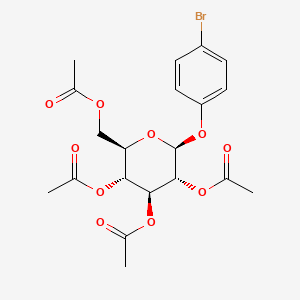
![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
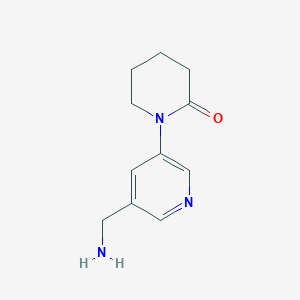

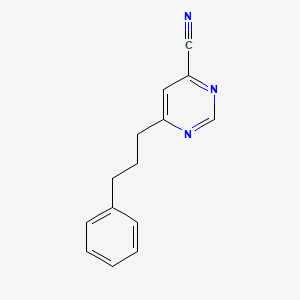
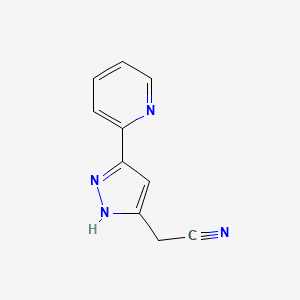
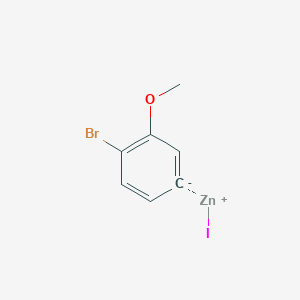
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
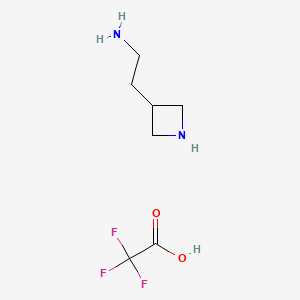
![(3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
